2-Isopentyl-3,5-dimethylpyrazine
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Overview
Description
2,6-Dimethyl-3-isopentylpyrazine is an organic compound with the molecular formula C11H18N2. It belongs to the class of alkylpyrazines, which are known for their aromatic properties and are often found in various natural sources such as foods and beverages . This compound is characterized by its unique structure, which includes two methyl groups and an isopentyl group attached to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-isopentylpyrazine typically involves the reaction of appropriate alkyl halides with pyrazine derivatives under controlled conditions. One common method is the alkylation of 2,6-dimethylpyrazine with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 2,6-Dimethyl-3-isopentylpyrazine may involve more efficient and scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3-isopentylpyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the electrophile used.
Scientific Research Applications
2,6-Dimethyl-3-isopentylpyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its role in the aroma and flavor profiles of various foods and beverages.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: It is used as a flavoring agent in the food industry and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3-isopentylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with olfactory receptors, contributing to its aroma and flavor properties. Additionally, its potential antimicrobial activity may involve the disruption of microbial cell membranes or interference with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrazine: Another alkylpyrazine with similar aromatic properties.
2,3-Dimethylpyrazine: Found in roasted sesame seeds and used as a flavor additive.
2,6-Dimethylpyrazine: Used as a flavor additive in foods such as cereals and cigarettes.
Uniqueness
2,6-Dimethyl-3-isopentylpyrazine is unique due to its specific substitution pattern, which imparts distinct aromatic and flavor characteristics. Its isopentyl group differentiates it from other dimethylpyrazines, leading to unique applications in flavor and fragrance industries .
Properties
CAS No. |
111150-30-2 |
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Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3,5-dimethyl-2-(3-methylbutyl)pyrazine |
InChI |
InChI=1S/C11H18N2/c1-8(2)5-6-11-10(4)13-9(3)7-12-11/h7-8H,5-6H2,1-4H3 |
InChI Key |
ZVLSVDOZUWIUIJ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=N1)C)CCC(C)C |
Canonical SMILES |
CC1=CN=C(C(=N1)C)CCC(C)C |
Origin of Product |
United States |
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